SR 11302

Descripción general

Descripción

SR 11302 es un compuesto retinoide conocido por su capacidad para inhibir el factor de transcripción proteína activadora 1 (AP-1). Este compuesto ha mostrado un potencial significativo en diversas aplicaciones de investigación científica, particularmente en los campos de la investigación del cáncer y la biología celular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

SR 11302 se sintetiza a través de una serie de reacciones químicas que involucran la modificación del ácido retinoico todo-trans. . Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos y catalizadores para facilitar las transformaciones deseadas.

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el compuesto generalmente se produce en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica. El proceso involucra múltiples pasos de purificación y caracterización para garantizar la pureza y la eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

SR 11302 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde grupos específicos son reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios solventes orgánicos. Las condiciones de reacción típicamente implican temperaturas controladas y niveles de pH para lograr las transformaciones químicas deseadas .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Estos productos a menudo se caracterizan utilizando técnicas como la espectroscopia de resonancia magnética nuclear (RMN) y la espectrometría de masas .

Aplicaciones Científicas De Investigación

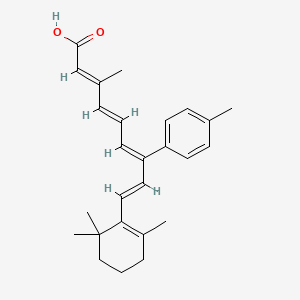

Chemical Profile

- Chemical Name : (E,E,Z,E)-3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid

- Molecular Formula : C26H32O2

- Purity : ≥95% .

Lung Cancer Treatment

A significant body of research has focused on the application of this compound in lung cancer models. In a study using an ex vivo 4D lung cancer model, this compound was shown to reduce metastatic lesion formation significantly across various human lung cancer cell lines (A549, H1299, H460). The treatment resulted in fewer circulating tumor cells (CTCs) and metastatic lesions compared to untreated controls .

Key Findings :

- Reduced Metastatic Lesion Formation : this compound treatment led to a statistically significant decrease in the number of metastatic lesions (p-values ranging from 0.004 to 0.009) over time .

- Impact on CTC Viability : Treated CTCs exhibited lower viability compared to untreated controls, indicating a potential mechanism for reducing metastasis .

Inhibition of Tumor Cell Proliferation

Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines beyond lung cancer. For instance:

- HeLa Cells : Demonstrated reduced proliferation rates when treated with this compound.

- T-47D and Calu-6 Cells : Also showed significant inhibition of growth .

Case Study 1: Lung Cancer Metastasis

In a controlled experiment involving human lung cancer cell lines, researchers treated cells with this compound and monitored changes in metastatic behavior over a period of 20 days. The results indicated a consistent pattern of reduced metastatic lesions in treated groups compared to controls.

| Time Point | Control Lesions | This compound Treated Lesions | p-value |

|---|---|---|---|

| Day 10 | High | Moderate | 0.59 |

| Day 15 | Higher | Low | 0.006 |

| Day 20 | Highest | Significantly Lower | 0.004 |

This data highlights the compound's efficacy in mitigating tumor spread without adversely affecting primary tumor growth .

Case Study 2: Hepatoma Cells

In another study focusing on HepG2 hepatoma cells, this compound was found to protect against deregulation caused by bile acids. The inhibition of AP-1 activity resulted in decreased expression levels of NOS-3, showcasing its protective role against liver cancer progression .

Mecanismo De Acción

SR 11302 ejerce sus efectos inhibiendo específicamente la actividad del factor de transcripción proteína activadora 1 (AP-1). AP-1 juega un papel crucial en la regulación de la expresión génica relacionada con la diferenciación celular, la proliferación y la apoptosis . Al inhibir AP-1, this compound puede modular estos procesos celulares y reducir la expresión de genes involucrados en la progresión tumoral y la metástasis .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido retinoico todo-trans: El compuesto parental de SR 11302, conocido por su papel en la regulación de la expresión génica a través de los receptores del ácido retinoico.

Singularidad de this compound

This compound es único en su inhibición selectiva de AP-1 sin activar los receptores del ácido retinoico (RAR) o los receptores X retinoides (RXR). Esta inhibición selectiva lo convierte en una herramienta valiosa para estudiar el papel específico de AP-1 en varios procesos biológicos y para desarrollar agentes terapéuticos dirigidos .

Actividad Biológica

SR 11302 is a synthetic retinoid and a selective inhibitor of the activator protein-1 (AP-1) transcription factor, which plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. This compound has garnered attention for its potential antitumor effects, particularly in cancer research.

Inhibition of AP-1 Activity

this compound specifically inhibits AP-1 activity without activating retinoic acid receptors (RARs) or retinoid X receptors (RXRs), which distinguishes it from other retinoids. Its mechanism primarily involves blocking the transcriptional activity of AP-1, thereby disrupting the signaling pathways that promote tumor growth and metastasis .

Antitumor Effects

-

Cell Line Studies

This compound has demonstrated significant inhibitory effects on various cancer cell lines: -

Metastatic Lesion Formation

In an ex vivo 4D lung cancer model, treatment with this compound resulted in significantly fewer metastatic lesions compared to untreated controls. Specifically, when human lung cancer cell lines (H1299, H460, A549) were treated with this compound at a concentration of 1 μM, there was a notable reduction in circulating tumor cells (CTCs) and metastatic site tumor cells . The statistical significance of these findings is summarized in Table 1.

| Cell Line | Treatment | Metastatic Lesion Reduction | p-value |

|---|---|---|---|

| H1299 | This compound | Significant | 0.009 |

| A549 | This compound | Significant | 0.01 |

| H460 | This compound | Significant | 0.02 |

- In Vivo Studies

In AP-1-luciferase transgenic mouse models, this compound effectively inhibited both AP-1 activation and tumor formation induced by carcinogens such as DMBA and TPA. This suggests that the antitumor effects observed are not limited to cell culture but extend to more complex biological systems .

Study on Hepatoma Cells

A study highlighted the protective effects of this compound against cytotoxicity in HepG2 hepatoma cells induced by bile acids. The inhibition of AP-1 activity led to increased expression of nitric oxide synthase (NOS-3), suggesting a potential therapeutic role in liver-related pathologies .

Head and Neck Squamous Cell Carcinoma

Another investigation into head and neck squamous cell carcinoma (HNSCC) revealed that administration of this compound significantly suppressed tumor growth and lymph node metastasis in patient-derived xenograft models. This reinforces the compound's potential utility in treating aggressive cancers .

Summary of Biological Activity

This compound stands out as a promising candidate for cancer therapy due to its selective inhibition of AP-1 without activating RARs or RXRs. Its ability to reduce tumor cell proliferation across various cancer types and inhibit metastatic lesion formation positions it as a significant player in oncological research.

Propiedades

IUPAC Name |

(2E,4E,6Z,8E)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O2/c1-19-11-13-23(14-12-19)22(10-6-8-20(2)18-25(27)28)15-16-24-21(3)9-7-17-26(24,4)5/h6,8,10-16,18H,7,9,17H2,1-5H3,(H,27,28)/b8-6+,16-15+,20-18+,22-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQANARBNMTXCDM-DKOHIBGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.